Crotylalkohol

Übersicht

Beschreibung

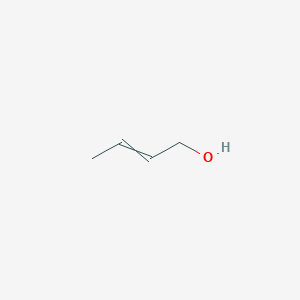

Crotyl alcohol, also known as crotonyl alcohol or (2E)-but-2-en-1-ol, is an unsaturated alcohol with the chemical formula C₄H₈O. It is a colorless liquid that is moderately soluble in water and miscible with most organic solvents. Crotyl alcohol exists in two isomeric forms: cis and trans .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Industrial Applications

1.1 Precursor for Chemical Intermediates

Crotyl alcohol is a valuable precursor for several important chemical intermediates:

- Alkenes : It can be converted into 1,3-butadiene, which is essential for synthetic rubber production.

- Halides and Esters : Crotyl alcohol can be transformed into crotyl halides and esters, which are used in various chemical syntheses.

These transformations are crucial for producing polymers and agrochemicals, thereby making crotyl alcohol a key player in the chemical industry .

1.2 Biotechnological Production

Recent advancements have focused on using engineered microorganisms to enhance the production of crotyl alcohol. These microorganisms can efficiently convert biomass into crotyl alcohol, presenting a sustainable alternative to petroleum-based methods. By optimizing metabolic pathways, researchers aim to increase yields and reduce costs associated with its production .

Catalytic Applications

2.1 Selective Oxidation Reactions

Crotyl alcohol has been investigated as a substrate in selective oxidation reactions using various catalysts:

- Pd(111) Catalyst : Research has shown that crotyl alcohol can be selectively oxidized over palladium catalysts at low temperatures. This process is significant for producing crotonaldehyde, an important compound in organic synthesis .

- Chloramine-T Oxidation : Studies have demonstrated the oxidation of crotyl alcohol using chloramine-T in acidic conditions, leading to the formation of crotonaldehyde. The reaction kinetics have been characterized to understand the underlying mechanisms better .

Environmental and Health Considerations

3.1 Carcinogenicity Studies

The International Agency for Research on Cancer (IARC) has evaluated the potential carcinogenic hazards associated with exposure to crotyl alcohol and related compounds. This assessment is essential for understanding the safety profiles of chemicals used in industrial applications .

Emerging Applications

4.1 Personal Care and Cosmetics

Crotyl alcohol is gaining traction in personal care products due to its properties as a solvent and emulsifier. Its use in cosmetics formulations is expanding as manufacturers seek effective ingredients that enhance product performance while ensuring safety .

Case Studies

Wirkmechanismus

Target of Action

Crotyl alcohol, also known as Crotonyl alcohol, is an unsaturated alcohol . It is primarily used as a starting material in the synthesis of antitumor agents . .

Mode of Action

It is known that crotyl alcohol can react with the acidic protons of aldehydes to form alcohols . This reaction involves a six-membered ring involving the carbonyl oxygen and boron in a chair-like structure .

Biochemical Pathways

It is known that crotyl alcohol can be used as a precursor in the total synthesis of discodermolide , an antitumor agent.

Pharmacokinetics

It is known that crotyl alcohol is a colourless liquid that is moderately soluble in water and miscible with most organic solvents . These properties may influence its bioavailability.

Result of Action

It is known that crotyl alcohol can be used as a starting material in the synthesis of antitumor agents , suggesting that it may have indirect antitumor effects.

Action Environment

It is known that crotyl alcohol is a colourless liquid that is moderately soluble in water and miscible with most organic solvents . These properties suggest that it may be stable in a variety of environments.

Biochemische Analyse

Biochemical Properties

Crotyl alcohol can be used as a starting material in the synthesis of antitumor agents such as 14-azacamptothecin . It can also be used as a precursor in the total synthesis of discodermolide . In kinetic studies, crotyl alcohol was readily oxidized by equine liver alcohol dehydrogenase .

Cellular Effects

In mouse hepatocytes, crotyl alcohol produced marked time- and concentration-dependent cell killing as well as pronounced glutathione depletion . Both cytotoxicity and glutathione loss were abolished by the alcohol dehydrogenase inhibitor 4-methylpyrazole, indicating an oxidation product mediated these effects .

Molecular Mechanism

Crotylation readily occurs with alkoxy boronates to form crotylboronates . Crotylboronates are useful reagents in the formation of crotyl alcohols. They react with the acidic protons of aldehydes to form alcohols . The mechanism involves a six-membered ring involving the carbonyl oxygen and boron in a chair-like structure .

Temporal Effects in Laboratory Settings

It is known that crotyl alcohol can be selectively oxidized to crotonaldehyde at room temperature in base-free conditions .

Dosage Effects in Animal Models

While specific studies on the dosage effects of crotyl alcohol in animal models are limited, it is known that animal models have been used to study excessive levels of alcohol consumption .

Metabolic Pathways

Crotyl alcohol can be formed enzymatically from an unsaturated precursor, crotonaldehyde . This is analogous to the way allyl alcohol is converted in vivo to its toxic oxidation product, acrolein .

Transport and Distribution

It is known that crotyl alcohol is a colorless liquid that is moderately soluble in water and miscible with most organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Crotyl alcohol can be synthesized through the hydrogenation of crotonaldehyde. This process involves the selective hydrogenation of the carbonyl group in crotonaldehyde to form crotyl alcohol . The reaction typically employs catalysts such as platinum-tin on silica (Pt-Sn/SiO₂) to achieve high selectivity .

Industrial Production Methods: In industrial settings, crotyl alcohol is produced by the Meerwein-Ponndorf-Verley reduction of crotonaldehyde. This method involves the reduction of crotonaldehyde using aluminum isopropoxide as a catalyst in isopropanol, resulting in the formation of crotyl alcohol .

Types of Reactions:

Oxidation: Crotyl alcohol undergoes selective oxidation to form crotonaldehyde.

Reduction: Crotyl alcohol can be reduced to butanol using hydrogenation techniques.

Substitution: Crotyl alcohol can participate in substitution reactions, particularly with halogens, to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Palladium catalysts, oxygen, and mild temperatures are commonly used for the oxidation of crotyl alcohol.

Reduction: Hydrogen gas and metal catalysts such as platinum or palladium are used for the reduction of crotyl alcohol.

Substitution: Halogenating agents like hydrogen chloride or bromine can be used under controlled conditions.

Major Products Formed:

Oxidation: Crotonaldehyde

Reduction: Butanol

Substitution: Halogenated crotyl derivatives

Vergleich Mit ähnlichen Verbindungen

Crotyl alcohol can be compared with other similar compounds such as allyl alcohol, crotonaldehyde, and crotonic acid:

Allyl Alcohol: Both crotyl alcohol and allyl alcohol are unsaturated alcohols, but crotyl alcohol has an additional carbon-carbon double bond, making it more reactive in certain chemical reactions.

Crotonaldehyde: Crotonaldehyde is the aldehyde form of crotyl alcohol. While crotyl alcohol is an alcohol, crotonaldehyde contains a carbonyl group, making it more prone to oxidation reactions.

Crotonic Acid: Crotonic acid is the carboxylic acid form of crotyl alcohol. It has a carboxyl group instead of a hydroxyl group, which significantly alters its chemical properties and reactivity.

Biologische Aktivität

Crotyl alcohol (2-buten-1-ol) is an unsaturated alcohol that has garnered attention in various fields of research due to its biological activity and potential toxicological implications. This article provides a detailed overview of the biological activity of crotyl alcohol, including its metabolic pathways, cytotoxic effects, and implications in chemical synthesis.

Metabolism and Toxicological Significance

Crotyl alcohol undergoes oxidative metabolism, primarily through the action of alcohol dehydrogenase enzymes. This process converts crotyl alcohol into crotonaldehyde, a compound known for its cytotoxic properties. Research has demonstrated that crotyl alcohol can induce significant cell death in mouse hepatocytes in a time- and concentration-dependent manner, alongside notable depletion of glutathione levels .

The mechanism underlying the toxicity of crotyl alcohol involves the formation of reactive metabolites that can modify cellular proteins. The conversion to crotonaldehyde leads to carbonylation of various proteins, which correlates with increased cell death . The use of inhibitors such as 4-methylpyrazole has shown that the cytotoxic effects are mediated by oxidation products rather than crotyl alcohol itself .

Case Studies and Research Findings

Several studies have investigated the biological activity of crotyl alcohol, highlighting its dual role as both a substrate in synthetic chemistry and a potential toxicant.

Case Study 1: Hepatotoxicity in Mouse Models

In a study focusing on mouse hepatocytes, crotyl alcohol was found to cause significant cytotoxicity. The research indicated that exposure resulted in marked protein carbonylation and cell death, with glutathione depletion serving as a key indicator of oxidative stress .

| Parameter | Observation |

|---|---|

| Cell Type | Mouse Hepatocytes |

| Concentration Range | 0.5 - 5 mM |

| Time Points | 0, 12, 24 hours |

| Outcome | Increased cell death |

| Mechanism | Glutathione depletion |

Case Study 2: Synthesis of 1,3-Butadiene

Crotyl alcohol is also utilized in synthetic chemistry, particularly in the production of 1,3-butadiene via dehydration reactions over solid acid catalysts. Studies have shown high conversion rates (up to 96%) but low selectivity for butadiene (around 30%), indicating the formation of various by-products .

Comparative Analysis with Related Compounds

The biological activity of crotyl alcohol can be compared with other unsaturated alcohols such as allyl alcohol and acrolein. Both allyl alcohol and crotyl alcohol are known to produce toxic aldehydes upon oxidation. However, crotyl alcohol's specific metabolic pathway leading to crotonaldehyde distinguishes its toxicological profile.

| Compound | Toxicity | Metabolic Pathway |

|---|---|---|

| Crotyl Alcohol | Moderate | Oxidation to Crotonaldehyde |

| Allyl Alcohol | High | Oxidation to Acrolein |

| Acrolein | Very High | Directly toxic |

Eigenschaften

IUPAC Name |

(E)-but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCASXYBKJHWFMY-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883409 | |

| Record name | 2-Buten-1-ol, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Acros Organics MSDS] | |

| Record name | Crotyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20490 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

504-61-0, 6117-91-5 | |

| Record name | trans-Crotyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crotyl alcohol, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006117915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-ol, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Buten-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Buten-1-ol, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-buten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | But-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTYL ALCOHOL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L585TY5908 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of crotyl alcohol?

A1: Crotyl alcohol has the molecular formula C4H8O and a molecular weight of 72.11 g/mol.

Q2: Are there any characteristic spectroscopic features of crotyl alcohol?

A2: Yes, crotyl alcohol can be identified through various spectroscopic methods. For instance, metastable de-excitation spectroscopy (MDS) reveals distinct features associated with its molecular orbitals, including emissions from the hydrocarbon skeleton, the O n nonbonding, and C=C π states. [] These features differ from its oxidized counterpart, crotonaldehyde. []

Q3: What is the significance of crotyl alcohol in catalysis?

A3: Crotyl alcohol serves as a valuable probe molecule in catalysis research. For example, it helps in understanding the mechanisms of selective hydrogenation reactions over various catalysts. [, , , , ]

Q4: Can you elaborate on the selective hydrogenation of crotonaldehyde to crotyl alcohol?

A4: This reaction is a prominent area of research in heterogeneous catalysis. Studies demonstrate that catalysts like Pt-Sn/BN exhibit good selectivity towards crotyl alcohol formation from crotonaldehyde. [] The selectivity is attributed to the presence of Snn+ acting as Lewis acid sites, which preferentially adsorb and activate the C=O bond in crotonaldehyde. []

Q5: What other catalytic reactions involve crotyl alcohol?

A5: Crotyl alcohol is also utilized in dehydration reactions to produce 1,3-butadiene, an important industrial chemical, using solid acid catalysts such as silica-alumina. [] Researchers found that catalyst deactivation occurs primarily due to water adsorption rather than coke formation. []

Q6: How does the choice of catalyst impact the selectivity of reactions involving crotyl alcohol?

A6: Catalyst selection significantly influences reaction pathways. For instance, while Pd catalysts favor the hydrogenation of the C=C bond in crotonaldehyde, Ir catalysts yield both crotyl alcohol and butanal. []

Q7: Are there any insights into the adsorption behavior of crotyl alcohol on metal surfaces?

A8: Yes, studies utilizing metastable de-excitation spectroscopy (MDS) and Density Functional Theory (DFT) calculations reveal that crotyl alcohol prefers to adsorb on Pd(111) with both the C=C and O bonds nearly parallel to the surface at low temperatures. []

Q8: How do structural modifications of crotyl alcohol affect its reactivity?

A9: Research suggests that the presence of the conjugated C=C bond in crotyl alcohol significantly influences its adsorption and reactivity compared to saturated alcohols. [, ] This difference in reactivity highlights the importance of the conjugated system in its chemical behavior.

Q9: Are there challenges associated with the stability of crotyl alcohol?

A10: One challenge encountered during the dehydration of crotyl alcohol to 1,3-butadiene is the deactivation of the silica-alumina catalyst due to water adsorption. [] This finding emphasizes the need to consider water sensitivity during crotyl alcohol applications.

Q10: What is known about the metabolism and toxicity of crotyl alcohol?

A11: Studies show that rats metabolize crotyl alcohol, crotonaldehyde, and crotyl phosphate to 3-hydroxy-1-methylpropylmercapturic acid and 2-carboxy-1-methylethylmercapturic acid. [] This metabolic pathway suggests a potential detoxification route for crotyl alcohol in vivo.

Q11: How can the products of reactions involving crotyl alcohol be analyzed?

A12: Gas-liquid chromatography (GLC) enables the separation and quantification of cis- and trans-crotyl alcohol isomers in reaction mixtures. [] This technique provides a reliable method to determine the isomeric composition of products.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.